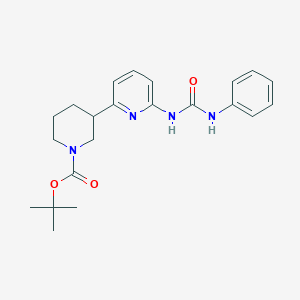![molecular formula C12H30N2O2Si3 B13937692 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone CAS No. 55517-42-5](/img/structure/B13937692.png)
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone is a compound that features a unique structure with multiple trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
The synthesis of 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone typically involves the reaction of trimethylsilyl chloride with appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, such as 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide, which reacts with other reagents to form the desired compound .
Analyse Des Réactions Chimiques
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, especially in the modification of biomolecules.
Industry: Used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone include:
Bis(trimethylsilyl)amine: Known for its use in organic synthesis and as a precursor in chemical vapor deposition.
4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide: Used in Grignard reactions for the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
55517-42-5 |
|---|---|
Formule moléculaire |
C12H30N2O2Si3 |
Poids moléculaire |
318.63 g/mol |
Nom IUPAC |
4-[bis(trimethylsilyl)amino]-2-trimethylsilyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H30N2O2Si3/c1-17(2,3)13-12(15)11(10-16-13)14(18(4,5)6)19(7,8)9/h11H,10H2,1-9H3 |
Clé InChI |
VTUDCNUCIOQUQG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C(=O)C(CO1)N([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
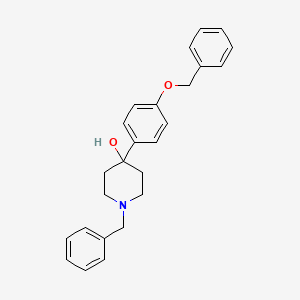
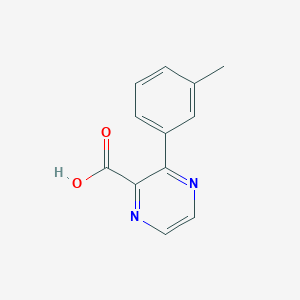
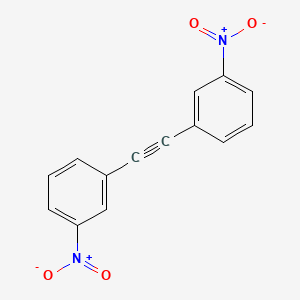
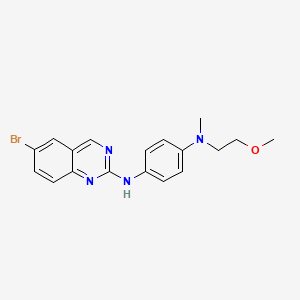

![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
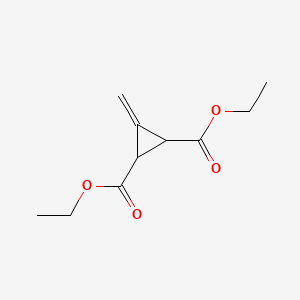
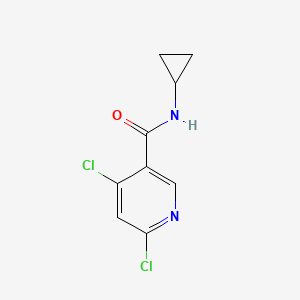
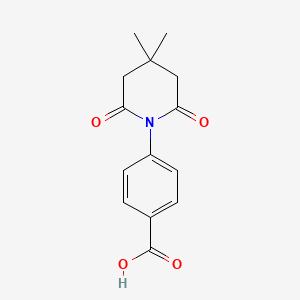
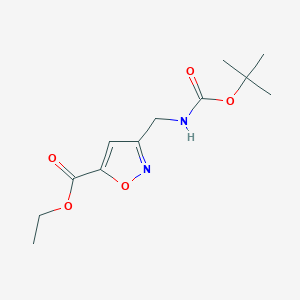
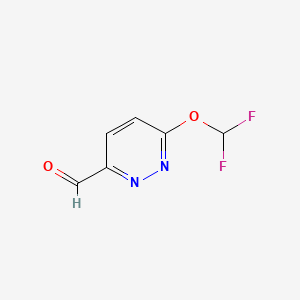
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
